Product packaging for G3-VC-PAB-DMEA-Duocarmycin DM(Cat. No.:)

G3-VC-PAB-DMEA-Duocarmycin DM

Cat. No.: B12366551
M. Wt: 1154.7 g/mol
InChI Key: GUGYAPHPMAJYHQ-MUYWJSLASA-N
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Description

Evolution of Targeted Drug Delivery Systems

The journey of drug delivery has evolved from rudimentary formulations to highly complex systems. Early targeted strategies capitalized on the physiological abnormalities of tumors, such as the enhanced permeability and retention (EPR) effect, where nanoparticles passively accumulate in the leaky vasculature of tumors. hilarispublisher.comjocpr.com However, the quest for greater specificity led to the development of active targeting, where delivery vehicles are armed with ligands that bind to receptors overexpressed on cancer cells. jocpr.com This progression has been significantly influenced by advancements in nanotechnology, biomaterials, and molecular biology. hilarispublisher.comjocpr.com

ADCs represent a pinnacle of this evolution, combining the target specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. abzena.com The antibody component of an ADC recognizes and binds to a specific antigen on the surface of a cancer cell. drugdiscoverytrends.commedchemexpress.com Following this binding, the ADC-antigen complex is internalized by the cell, leading to the release of the cytotoxic payload and subsequent cell death. medchemexpress.comnih.gov This mechanism ensures that the highly potent drug is delivered directly to the tumor site, thereby minimizing systemic toxicity and enhancing the therapeutic window. frontiersin.org

Strategic Role of Linker-Payload Components in ADC Design

The efficacy and safety of an ADC are critically dependent on the design of its linker and payload components. drugdiscoverytrends.comcreative-biolabs.com The linker, a chemical bridge between the antibody and the cytotoxic drug, must be stable enough to remain intact in the bloodstream to prevent premature drug release, which could lead to off-target toxicity. abzena.comdrugdiscoverytrends.com Conversely, it must be designed to efficiently release the payload once inside the target cancer cell. abzena.comdrugdiscoverytrends.com

The payload is the cytotoxic component of the ADC responsible for inducing cell death. creative-biolabs.com These are typically highly potent molecules, effective at picomolar concentrations. researchgate.netresearchgate.net The selection of the payload is crucial and is based on its mechanism of action and compatibility with the linker and antibody. creative-biolabs.com

Overview of Duocarmycin Analogs as Cytotoxic Payloads

Duocarmycins are a class of natural products isolated from Streptomyces bacteria that exhibit exceptionally potent antitumor activity. mdpi.comcreative-diagnostics.com They function as DNA alkylating agents, binding to the minor groove of DNA and forming a covalent bond with the N3 position of adenine (B156593). mdpi.commedchemexpress.com This action disrupts the DNA architecture, inhibiting replication and transcription and ultimately leading to cell death. mdpi.com

The extreme cytotoxicity of duocarmycins makes them ideal candidates for ADC payloads. creative-diagnostics.comuea.ac.uk Their potency allows for effective cancer cell killing even at low concentrations, which can help overcome multidrug resistance mechanisms. creative-diagnostics.com Furthermore, duocarmycin analogs have been shown to be effective against both dividing and non-dividing cells, as well as in hypoxic and chemoresistant cancer cells. creative-diagnostics.com However, their high toxicity also necessitates their use within a targeted delivery system like an ADC to avoid widespread damage to healthy tissues. uea.ac.uk Duocarmycin DM is a synthetic analog of the natural duocarmycins, designed for use in ADCs. medchemexpress.com

Significance of "G3-VC-PAB-DMEA-Duocarmycin DM" within the ADC Landscape

The compound "this compound" is a drug-linker conjugate designed for the creation of ADCs. medchemexpress.comcaltagmedsystems.co.uk It represents a sophisticated combination of a highly potent payload (Duocarmycin DM) with a multi-component linker system engineered for controlled drug release. Each component of this complex has a specific function:

G3: This likely refers to a third-generation linker technology, possibly incorporating features to enhance stability or solubility.

VC (Valine-Citrulline): This dipeptide sequence is a well-established cleavable linker component. nih.gov It is specifically designed to be cleaved by cathepsin B, an enzyme that is highly active within the lysosomes of cancer cells. nih.gov This ensures that the payload is released primarily inside the target cell.

PAB (p-aminobenzylcarbamate): This acts as a self-immolative spacer. nih.gov Once the VC linker is cleaved by cathepsin B, the PAB group spontaneously breaks down, ensuring the efficient release of the active drug. nih.gov

DMEA (Dimethylethylamine): This moiety may be incorporated to improve the solubility and pharmacokinetic properties of the linker-drug conjugate. rsc.org

Duocarmycin DM: This is the highly potent cytotoxic payload that ultimately kills the cancer cell by alkylating its DNA. medchemexpress.com

The combination of these elements in "this compound" creates a highly specific and potent anti-cancer agent when conjugated to a targeting antibody. This drug-linker system is engineered to remain stable in circulation, be selectively cleaved within tumor cells, and then release a powerful cytotoxic agent. drugdiscoverytrends.com This level of precision is a hallmark of modern ADC design and underscores the importance of intricate chemical engineering in the development of next-generation cancer therapeutics.

Detailed Research Findings

The following tables provide a summary of the key components and properties of the "this compound" compound and related ADC technologies.

Table 1: Components of this compound

ComponentTypeFunction
G3 Linker GenerationImplies a third-generation design, likely with improved stability and pharmacokinetic properties. nih.gov
VC (Valine-Citrulline) Cleavable LinkerDipeptide substrate for cathepsin B, enabling intracellular payload release. nih.gov
PAB (p-aminobenzylcarbamate) Self-Immolative SpacerFacilitates the release of the payload following enzymatic cleavage of the VC linker. nih.gov
DMEA (Dimethylethylamine) Linker ModifierPotentially enhances solubility and pharmacokinetic profile. rsc.org
Duocarmycin DM Cytotoxic PayloadA potent DNA alkylating agent that induces cancer cell death. medchemexpress.com

Table 2: Properties of Duocarmycin Payloads

PropertyDescriptionReference
Mechanism of Action Binds to the minor groove of DNA and alkylates the N3 position of adenine. mdpi.commedchemexpress.com
Potency Exhibits cytotoxicity at picomolar concentrations. researchgate.netresearchgate.net
Spectrum of Activity Effective against dividing and non-dividing cells, including chemoresistant and hypoxic cells. creative-diagnostics.com
Origin Derived from natural products produced by Streptomyces bacteria. mdpi.comcreative-diagnostics.com

Table 3: Characteristics of ADC Linker Technologies

Linker TypeMechanismAdvantagesDisadvantages
Cleavable (e.g., VC-PAB) Enzymatic (e.g., cathepsin B) or pH-sensitive cleavage.Controlled payload release at the target site; potential for bystander effect.Potential for premature cleavage in circulation.
Non-cleavable Payload released upon lysosomal degradation of the antibody.Increased stability in circulation.Released payload is charged and less able to cross cell membranes to kill neighboring cancer cells (bystander effect).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H72ClN13O12 B12366551 G3-VC-PAB-DMEA-Duocarmycin DM

Properties

Molecular Formula

C56H72ClN13O12

Molecular Weight

1154.7 g/mol

IUPAC Name

[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate

InChI

InChI=1S/C56H72ClN13O12/c1-33(2)50(66-48(73)30-62-47(72)29-61-46(71)28-58)52(75)65-42(12-9-19-60-54(59)77)51(74)63-37-15-13-34(14-16-37)32-81-55(78)68(5)20-21-69(6)56(79)82-45-26-44-49(40-11-8-7-10-39(40)45)36(27-57)31-70(44)53(76)43-25-35-24-38(17-18-41(35)64-43)80-23-22-67(3)4/h7-8,10-11,13-18,24-26,33,36,42,50,64H,9,12,19-23,27-32,58H2,1-6H3,(H,61,71)(H,62,72)(H,63,74)(H,65,75)(H,66,73)(H3,59,60,77)/t36-,42+,50+/m1/s1

InChI Key

GUGYAPHPMAJYHQ-MUYWJSLASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CNC(=O)CNC(=O)CN

Origin of Product

United States

Chemical Architecture and Design Principles of G3 Vc Pab Dmea Duocarmycin Dm

Duocarmycin DM as a DNA-Alkylating Payload

Duocarmycin DM is a synthetic analogue of the duocarmycin class of natural products, which are known for their exceptionally high cytotoxicity. adcreview.commedchemexpress.comwikipedia.org These compounds are classified as DNA minor groove binding alkylating agents. adcreview.comcreative-biolabs.comcreative-diagnostics.com

Structural Features Enabling DNA Interaction

The potent activity of Duocarmycin DM stems from its unique chemical structure, which facilitates a specific and irreversible interaction with DNA. medchemexpress.comnih.gov Key structural components include:

A DNA-binding unit: This portion of the molecule possesses a characteristic curved indole (B1671886) structure that allows it to fit snugly within the minor groove of the DNA double helix. medchemexpress.comnih.gov This binding is sequence-selective, favoring AT-rich regions. creative-biolabs.com

An alkylating unit: This is the reactive part of the molecule, featuring a spirocyclopropylcyclohexadienone electrophile. medchemexpress.com This unit is responsible for the alkylation of the N3 position of adenine (B156593) bases within the DNA sequence. wikipedia.orgnih.gov

A subunit-linking amide: This component helps to correctly position the alkylating unit within the DNA helix for optimal reaction. nih.govresearchgate.net

This precise, shape-dependent interaction with DNA leads to the formation of covalent adducts, which disrupt the DNA architecture. nih.gov This disruption ultimately inhibits essential cellular processes like DNA replication and transcription, leading to cell death. nih.govresearchgate.net

Rationale for Selection in ADC Development

The selection of Duocarmycin DM as a payload for ADCs is driven by several key factors:

High Potency: Duocarmycins exhibit cytotoxicity at picomolar concentrations, meaning a very small amount of the drug is needed to kill a cancer cell. wikipedia.orgnih.gov This high potency is crucial for ADCs, as only a limited number of payload molecules can be attached to each antibody.

Mechanism of Action: As DNA-damaging agents, duocarmycins can kill cancer cells regardless of their phase in the cell cycle. This is an advantage over other payloads like tubulin binders, which are only effective against actively dividing cells. adcreview.comcreative-biolabs.com

Activity against Resistant Cancers: Duocarmycin analogues have demonstrated efficacy against multi-drug resistant (MDR) cancer models. adcreview.comwikipedia.orgcreative-diagnostics.com

Bystander Effect: The ability of the released payload to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen is a desirable feature for treating heterogeneous tumors.

Design of the Cleavable Valine-Citrulline (VC) Dipeptide Linker

The linker component of an ADC is critical for its success, ensuring that the potent payload remains attached to the antibody while in circulation and is efficiently released upon reaching the target cancer cell. iris-biotech.debiochempeg.comnih.gov The G3-VC-PAB-DMEA linker system employs a sophisticated, multi-component design to achieve this.

Enzymatic Substrate Recognition and Cleavage Mechanism

The core of the cleavable linker is the valine-citrulline (VC) dipeptide. iris-biotech.debiochempeg.com This specific peptide sequence is designed to be recognized and cleaved by lysosomal proteases, particularly cathepsin B. nih.govaacrjournals.orgtcichemicals.com Cathepsins are enzymes that are highly active within the lysosomes of cells but have very low activity in the bloodstream. iris-biotech.de

Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the amide bond between citrulline and the subsequent p-aminobenzyl (PAB) group. tcichemicals.comnih.gov While initially thought to be specific to cathepsin B, further studies have shown that other cathepsins (L, S, and F) can also cleave the VC linker. nih.govpreprints.org

p-Aminobenzyl (PAB) Self-Immolative Spacer

Following the enzymatic cleavage of the VC dipeptide, the p-aminobenzyl (PAB) group acts as a self-immolative spacer. iris-biotech.deunimi.it This means that once the linker is cleaved from it, the PAB moiety spontaneously breaks down to release the payload. unimi.itgoogle.com This process, known as 1,6-elimination, is rapid and ensures that the drug is released in its fully active form. google.commdpi.com The use of a self-immolative spacer is advantageous as it overcomes potential steric hindrance that might otherwise prevent the release of the drug. unimi.itmdpi.com

Integration of the G3 (or related PEGylation) Element in the Linker System

The core cleavable unit of the linker is the VC-PAB system. The valine-citrulline dipeptide is specifically designed to be a substrate for lysosomal proteases like cathepsin B, which are abundant within cancer cells but have low activity in the systemic circulation. tcichemicals.comgenemedi.netnih.gov Upon internalization of the ADC into a target cell, cathepsin B cleaves the amide bond between citrulline and the PAB spacer. mdpi.com This cleavage initiates a cascade: the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active duocarmycin payload. nih.gov

Linker ComponentChemical IdentityPrimary Function
G3 Triglycine or PEG-like motifEnhances hydrophilicity, stability, and solubility; modulates pharmacokinetics. nih.govaxispharm.com
VC Valine-Citrulline dipeptideCathepsin B cleavage site for targeted intracellular drug release. nih.govnih.gov
PAB p-aminobenzyl carbamateSelf-immolative spacer that releases the payload following VC cleavage. tcichemicals.comnih.gov
DMEA N,N-DimethylethylenediamineModification moiety on the payload, potentially aiding in linkage or solubility.

Impact on Conjugate Stability and Intracellular Trafficking

The stability of an ADC in circulation is paramount to its safety and efficacy. nih.gov Premature release of the highly potent duocarmycin payload could lead to severe systemic toxicity. The G3/PEG element plays a crucial role in enhancing the conjugate's stability. By providing a hydrophilic shield, PEGylation is known to protect molecules from enzymatic degradation and reduce clearance by the immune system, thereby extending the plasma half-life. nih.govfrontiersin.org This hydrophilic character also helps to prevent aggregation, a common problem with hydrophobic drug-linker conjugates that can lead to rapid clearance and reduced efficacy. nih.govaxispharm.com

While the VC dipeptide is designed for stability in the bloodstream, the G3 component further ensures that the ADC remains intact until it reaches the target tumor cell. nih.gov Upon arrival and internalization, the linker's design facilitates efficient intracellular trafficking to the lysosome, where the acidic environment and high concentration of proteases trigger payload release. mdpi.comamerigoscientific.com The degree of PEGylation can influence the rate and efficiency of uptake by target cells, representing a critical balance between immune evasion and cellular internalization. nih.gov

Modulation of Linker-Payload Properties

This modulation improves the therapeutic index—the balance between efficacy and toxicity. njbio.com By improving solubility and stability, the G3 linker ensures that a sufficient concentration of the ADC can reach the tumor site. nih.gov The precise nature of the linker, including its length and composition, can be fine-tuned to optimize the ADC's performance, including its bystander effect, which is the ability of the released payload to kill adjacent, antigen-negative tumor cells. axispharm.com

Synthetic Methodologies for G3-VC-PAB-DMEA-Duocarmycin DM Construction

The construction of a complex drug-linker conjugate like this compound is a multi-step synthetic process that requires precise control over chemical reactions and purification methods. nih.gov The general strategy involves the modular synthesis of the linker-payload unit, which is then conjugated to a monoclonal antibody.

Linker Synthesis and Functionalization Strategies

The synthesis of the linker proceeds in a stepwise fashion, typically involving standard peptide coupling techniques. The VC-PAB core is a well-established motif in ADC chemistry. tcichemicals.comnih.gov The synthesis would involve building this dipeptide-spacer unit and then attaching the G3 moiety (e.g., triglycine) to the valine residue.

Once the full G3-VC-PAB linker is assembled, it must be functionalized with a reactive group to enable its attachment to the antibody. Common functional groups include maleimide (B117702) (often part of a maleimidocaproyl, or 'MC', group) for conjugation to cysteine residues, or an N-hydroxysuccinimide (NHS) ester for reaction with lysine (B10760008) residues. nih.govnih.gov The final linker, ready for payload attachment, would have a structure conceptually similar to MA-PEG4-vc-PAB-DMEA, where "MA-PEG4" corresponds to a maleimide-functionalized PEG chain. glpbio.commedchemexpress.com

Conjugation Chemistry with Duocarmycin DM Payload

Duocarmycin DM is a potent cytotoxin that acts by alkylating DNA in the minor groove. medchemexpress.commedchemexpress.com For its use in ADCs, it is crucial that the payload remains inert until released inside a cancer cell. This is achieved by conjugating the linker to the duocarmycin in its inactive seco- prodrug form. nih.govnih.gov The attachment point is typically a phenolic hydroxyl group on the DNA-alkylating subunit of the duocarmycin. wikipedia.orgnih.gov This linkage effectively "cages" the active portion of the drug.

The final step before antibody conjugation is the covalent attachment of the functionalized G3-VC-PAB linker to the seco-duocarmycin DM prodrug, which may already contain the DMEA modification. The resulting product is the complete this compound drug-linker, a molecule primed for attachment to a targeting antibody. medchemexpress.com

Table of Duocarmycin DM Cytotoxicity The extreme potency of Duocarmycin DM is a key reason for its selection as an ADC payload. The following data illustrates its cytotoxic activity against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (pM)
HT-29Colon Cancer22
CL1-5Lung Cancer13.8
CaskiCervical Cancer3.87
EJBladder Cancer15.4
LS174TColon Cancer7.31
Data sourced from MedChemExpress. invivochem.commedchemexpress.com

Yield and Purity Considerations in Research-Scale Synthesis

When the drug-linker is conjugated to the antibody, a key consideration is the final purity and homogeneity of the ADC. A critical quality attribute is the drug-to-antibody ratio (DAR), which is the average number of drug molecules attached to each antibody. The conjugation process often results in a heterogeneous mixture of species with different DAR values (e.g., DAR0, DAR2, DAR4, etc.). nih.gov For research and clinical development, it is often desirable to have a more homogeneous product with a consistent DAR, as this leads to more predictable pharmacological behavior. Techniques such as hydrophobic interaction chromatography (HIC) can be employed to fractionate the crude ADC mixture and isolate populations with a specific DAR, such as a mix of DAR2 and DAR4 species. nih.gov For research-grade compounds, purity is expected to be high, often exceeding 95%. caltagmedsystems.co.uk

Molecular and Cellular Mechanisms of Action of G3 Vc Pab Dmea Duocarmycin Dm

DNA-Binding and Alkylation Mechanism of Duocarmycin DM

The cytotoxicity of duocarmycin DM stems from its ability to bind to DNA and chemically modify it, a process known as alkylation. targetmol.com This interaction is not random; it exhibits a notable specificity for certain regions and sequences within the DNA structure.

Minor Groove Binding Specificity and Sequence Selectivity

Duocarmycin DM, like other members of the duocarmycin family, preferentially binds to the minor groove of the DNA double helix. targetmol.comwikipedia.orgmedchemexpress.com This binding is sequence-selective, with a strong preference for AT-rich sequences. medchemexpress.comincanthera.comucl.ac.uk The unique, curved shape of the duocarmycin molecule allows it to fit snugly within the narrow confines of the minor groove. medchemexpress.comnih.gov This precise fit is crucial for its subsequent chemical reaction with the DNA.

The specificity of duocarmycins is further refined to the N3 position of adenine (B156593) bases. wikipedia.orgincanthera.com Studies have shown a particular affinity for the 3'-adenine in sequences of multiple adenine residues, such as d(A-A-A-A) tracts. nih.gov This selective binding is a key determinant of the compound's biological activity.

Formation of Covalent Adducts with DNA

Following its binding to the minor groove, duocarmycin DM engages in an irreversible chemical reaction with the DNA. wikipedia.org This reaction involves the alkylating unit of the duocarmycin molecule, which forms a covalent bond with the N3 position of an adenine base. mdpi.comnih.gov This covalent linkage, known as a DNA adduct, permanently alters the chemical structure of the DNA. mdpi.commdpi.com

The formation of this adduct is a critical step in the mechanism of action, as it disrupts the normal architecture of the DNA helix. mdpi.comnih.gov This disruption interferes with essential cellular processes that rely on the integrity of the DNA template, such as replication and transcription. mdpi.comnih.gov

Induction of DNA Damage, Including Double-Strand Breaks

The formation of duocarmycin-DNA adducts triggers a cascade of events that lead to more severe forms of DNA damage. The initial alkylation can impair the function of DNA repair pathways, ultimately resulting in the formation of DNA double-strand breaks (DSBs). nih.govmdpi.com DSBs are among the most lethal forms of DNA damage for a cell.

The induction of DSBs has been confirmed through various experimental methods, such as the γ-H2AX assay, which detects a phosphorylated form of the histone variant H2A.X that accumulates at the sites of DSBs. mdpi.comnih.gov Studies have shown a significant increase in the formation of γ-H2AX foci in cells treated with duocarmycin analogs, providing direct evidence of DSB induction. mdpi.comresearchgate.net

Cellular Response to Duocarmycin DM-Induced DNA Damage

The extensive DNA damage caused by duocarmycin DM elicits a robust cellular response, activating signaling pathways designed to handle such genomic insults. These responses ultimately determine the fate of the cell, often leading to cell cycle arrest and programmed cell death.

Activation of DNA Damage Response Pathways

When cells detect DNA damage, such as the adducts and double-strand breaks induced by duocarmycin DM, they activate a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). nih.govtu-darmstadt.de The DDR's primary function is to recognize the DNA lesions, signal their presence, and promote their repair. tu-darmstadt.de

However, the nature of the covalent adducts formed by duocarmycins can make them difficult for the cell's repair machinery to handle effectively. nih.gov This can lead to an overwhelming level of damage that the cell cannot resolve. In cancer cells, which may already have compromised DNA repair mechanisms, the damage induced by duocarmycins is often lethal. nih.gov

Cell Cycle Arrest Induction (e.g., G2/M phase)

A critical component of the DNA damage response is the induction of cell cycle arrest. mdpi.com This provides the cell with time to repair the DNA damage before proceeding with cell division, which would otherwise propagate the errors to daughter cells. mdpi.com

Apoptotic Pathway Activation and Programmed Cell Death

The cytotoxic payload of the G3-VC-PAB-DMEA-Duocarmycin DM conjugate, Duocarmycin DM, is a highly potent DNA alkylating agent. wikipedia.orguea.ac.uk Its mechanism of action is centered on the disruption of DNA architecture, which ultimately triggers programmed cell death, or apoptosis. wikipedia.orgnih.gov Duocarmycins bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine, particularly within AT-rich sequences. wikipedia.orgnih.govmdpi.com This covalent modification of DNA creates adducts that obstruct cellular processes like replication and transcription. mdpi.comdntb.gov.ua

The resulting DNA damage activates a sophisticated cellular response known as the DNA Damage Response (DDR). nih.gov This response can lead to cell cycle arrest, providing the cell an opportunity to repair the damage. nih.gov However, if the DNA lesions are too extensive, the DDR initiates apoptosis to eliminate the compromised cell. nih.govresearchgate.net

Duocarmycin-induced apoptosis proceeds primarily through the intrinsic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and the mitochondria. Key events include the activation of sensor proteins like Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2), which in turn phosphorylate the tumor suppressor protein p53. mdpi.com Activated p53 promotes the expression of pro-apoptotic Bcl-2 family members, such as Bax. mdpi.com Bax then facilitates the release of cytochrome c from the mitochondria, which leads to the activation of a cascade of cysteine proteases known as caspases. This cascade, involving initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminates in the systematic dismantling of the cell. mdpi.com Studies have confirmed that treatment with duocarmycin analogues leads to a significant increase in the percentage of apoptotic cells, as measured by annexin-V staining. mdpi.comresearchgate.net

Table 1: Key Proteins in Duocarmycin DM-Induced Apoptotic Pathway

Protein FamilyKey ProteinsRole in Apoptosis
DNA Damage Sensors ATM, Chk2Detect DNA damage and initiate the signaling cascade. mdpi.com
Tumor Suppressors p53Activated by damage sensors; transcriptionally activates pro-apoptotic genes. mdpi.com
Bcl-2 Family Bax, Bcl-2Bax promotes mitochondrial outer membrane permeabilization, while Bcl-2 inhibits it. mdpi.com
Caspases Caspase-9, Caspase-3Caspase-9 is an initiator caspase activated by cytochrome c release; Caspase-3 is an executioner caspase that cleaves key cellular substrates. mdpi.com
Damage Marker γ-H2AXA phosphorylated form of histone H2A.X that marks sites of DNA double-strand breaks. nih.gov

Intracellular Cleavage and Payload Release Dynamics

The efficacy of an antibody-drug conjugate (ADC) like this compound is critically dependent on the controlled release of its cytotoxic payload within the target cancer cell. This process involves a sequence of events beginning with the binding of the ADC to the cell surface, followed by internalization and trafficking to specific subcellular compartments where the linker is cleaved to liberate the active drug. thermofisher.comnih.gov

Receptor-Mediated Internalization of ADC Conjugates

The journey of the ADC into the cancer cell begins with the highly specific binding of its antibody component (G3) to a target antigen overexpressed on the cancer cell surface. thermofisher.comnews-medical.net This binding event triggers a process called receptor-mediated endocytosis. thermofisher.comnih.gov The cell membrane engulfs the ADC-antigen complex, forming an intracellular vesicle known as an endosome. nih.govmdpi.com This mechanism ensures that the potent Duocarmycin DM payload is selectively taken up by antigen-expressing tumor cells, minimizing exposure to healthy tissues. nih.govmdpi.com The entire ADC-antigen complex is drawn into the cell, marking the first step in its intracellular journey toward payload activation. thermofisher.comencyclopedia.pub

Lysosomal Trafficking and Enzymatic Cleavage of the VC-PAB Linker

Following internalization, the endosome containing the ADC undergoes a maturation process. It traffics through the cell's endocytic pathway, eventually fusing with a lysosome. nih.govencyclopedia.pub Lysosomes are acidic organelles rich in degradative enzymes, providing the ideal environment for payload release. nih.govnews-medical.netdovepress.com

The this compound conjugate utilizes a valine-citrulline (VC) dipeptide linker, which is specifically designed to be cleaved by lysosomal proteases. dovepress.comtcichemicals.com The primary enzyme responsible for this cleavage is Cathepsin B, a cysteine protease that is highly active in the lysosomal compartment. tcichemicals.comnih.govaacrjournals.org Cathepsin B recognizes and hydrolyzes the peptide bond between valine and citrulline. tcichemicals.comnih.gov While Cathepsin B was initially thought to be solely responsible, studies have shown that other lysosomal cysteine cathepsins, such as Cathepsin L, S, and F, can also cleave the VC linker, providing a degree of redundancy to the release mechanism. nih.govaacrjournals.org

Upon cleavage of the VC dipeptide, the para-aminobenzyl (PAB) group, acting as a self-immolative spacer, spontaneously decomposes to release the fully active Duocarmycin DM payload. tcichemicals.comnih.gov This enzymatic cleavage strategy ensures that the potent cytotoxin is liberated predominantly within the target cell's lysosome, a critical factor for maximizing antitumor efficacy while minimizing systemic toxicity. nih.govaacrjournals.org

Table 2: Steps in Intracellular Processing of this compound

StepLocationKey Events
1. Binding Cell SurfaceThe G3 antibody binds to its specific tumor-associated antigen. thermofisher.com
2. Internalization Plasma Membrane -> EndosomeThe ADC-antigen complex is internalized via receptor-mediated endocytosis. thermofisher.comnih.gov
3. Trafficking CytoplasmThe endosome containing the ADC traffics and fuses with a lysosome. nih.govencyclopedia.pub
4. Enzymatic Cleavage LysosomeLysosomal proteases (e.g., Cathepsin B) cleave the Valine-Citrulline linker. tcichemicals.comnih.gov
5. Payload Release Lysosome -> CytosolThe PAB spacer self-immolates, releasing active Duocarmycin DM, which then translocates to the cytosol and nucleus. nih.govtcichemicals.com

pH-Dependent Release Mechanisms within Cellular Compartments

While the primary release mechanism for the VC-PAB linker is enzymatic, the pH of different cellular compartments plays a crucial, albeit indirect, role in the process. There is a natural pH gradient within the endo-lysosomal pathway, which is essential for the proper trafficking and processing of ADCs. news-medical.netdovepress.com

The extracellular environment and the cell surface have a neutral pH of approximately 7.4. dovepress.com Upon internalization, the ADC enters early endosomes, where the pH drops to around 6.0-6.5. news-medical.netnih.gov As the endosome matures and fuses with the lysosome, the pH becomes progressively more acidic, reaching approximately 4.5-5.0 in the lysosome. news-medical.netdovepress.comnih.gov

This acidic environment is not designed to directly cleave the VC-PAB linker, which is notably stable at low pH in the absence of enzymes. dovepress.com Instead, the low lysosomal pH is critical because it provides the optimal operating condition for the very enzymes that do cleave the linker. nih.gov Cathepsin B and other lysosomal proteases exhibit maximal catalytic activity in the acidic milieu of the lysosome. nih.gov Therefore, the pH gradient ensures that substantial payload release is spatially confined to the lysosome, preventing premature drug liberation in the neutral pH of the bloodstream or the mildly acidic environment of early endosomes. dovepress.combiocompare.com

Table 3: pH of Cellular Compartments and Relevance to ADC Processing

Cellular CompartmentApproximate pHSignificance for VC-PAB Linker
Extracellular Space / Bloodstream ~7.4Linker remains stable, minimizing premature payload release and off-target toxicity. dovepress.com
Early Endosome 6.0 - 6.5Facilitates ADC trafficking; insufficient for significant enzymatic cleavage. news-medical.netnih.gov
Late Endosome / Lysosome 4.5 - 5.0Creates the optimal acidic environment for Cathepsin B and other proteases to efficiently cleave the linker and release the drug. news-medical.netdovepress.comnih.gov

Targeting Strategies and Specificity in Antibody Drug Conjugate Applications

Conjugation to Target-Specific Antibodies for Selective Delivery

The fundamental principle of an ADC is the selective delivery of a potent cytotoxic payload to cancer cells. This is achieved by conjugating the drug, in this case, Duocarmycin DM, to a monoclonal antibody that specifically recognizes and binds to a tumor-associated antigen. The G3-VC-PAB-DMEA-Duocarmycin DM construct is engineered to facilitate this targeted delivery.

Strategies for Antibody Attachment

The this compound linker-drug is designed for covalent attachment to a monoclonal antibody. A common and well-established method for this conjugation is through the reaction of a maleimide (B117702) group on the linker with free thiol groups on the antibody. These thiol groups can be generated by the reduction of interchain disulfide bonds within the antibody's structure. This thiol-maleimide conjugation results in a stable thioether bond, securely attaching the drug-linker to the antibody. The "G3" component of the name likely refers to a generation or specific structural feature of the linker platform, while the core components facilitate the attachment and subsequent release of the payload.

Another approach involves the use of a maleimide-activated polyethylene (B3416737) glycol (PEG) spacer, such as in the analogous compound MA-PEG4-vc-PAB-DMEA-duocarmycin DM. The PEG spacer can enhance the solubility and stability of the resulting ADC.

Impact of Drug-to-Antibody Ratio (DAR) on Conjugate Activity

The drug-to-antibody ratio (DAR) is a critical parameter that significantly influences the efficacy and safety of an ADC. It represents the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing potency and potential toxicity.

A low DAR may result in insufficient delivery of the cytotoxic payload to the tumor, leading to reduced efficacy. Conversely, a high DAR can negatively impact the pharmacokinetic properties of the ADC, potentially leading to faster clearance from circulation and increased off-target toxicity. nih.gov It can also increase the risk of aggregation, making the ADC more immunogenic. For duocarmycin-based ADCs, a controlled DAR is essential. Preclinical studies with other duocarmycin ADCs have evaluated DARs of 2 and 4, demonstrating that a higher DAR can lead to more significant tumor growth inhibition. nih.gov For instance, an anti-MET ADC using a duocarmycin payload was successfully generated with a DAR of 3.6:1. nih.gov

ParameterImplication of Low ValueImplication of High ValueOptimal Range (Typical)
Drug-to-Antibody Ratio (DAR) Reduced potency, may not be therapeutically effective.Increased toxicity, potential for aggregation, altered pharmacokinetics. nih.gov2-4

Enhanced Tumor Selectivity and Minimization of Off-Target Effects

A key advantage of ADCs is their ability to concentrate the cytotoxic payload at the tumor site, thereby minimizing exposure of healthy tissues to the drug. The design of the this compound linker is central to achieving this selectivity.

Stability of the Linker in Systemic Circulation

For an ADC to be effective and safe, the linker connecting the drug to the antibody must remain stable in the systemic circulation. Premature release of the highly potent Duocarmycin DM in the bloodstream could lead to severe systemic toxicity. The valine-citrulline (VC) dipeptide component of the linker is designed to be stable in plasma. This stability ensures that the ADC remains intact until it reaches the target tumor cell.

Tumor Microenvironment-Activated Release Mechanisms

The this compound linker employs a cleavable mechanism that is activated within the tumor microenvironment. After the ADC binds to its target antigen on the cancer cell surface, it is internalized into the cell, typically into lysosomes. The lysosomal compartment is rich in proteases, such as cathepsins, which are often overexpressed in tumor cells.

The VC linker is specifically designed to be cleaved by these lysosomal cathepsins. Upon cleavage of the VC dipeptide, a cascade of self-immolation of the p-aminobenzyl (PAB) spacer is initiated. This process ultimately liberates the active Duocarmycin DM payload inside the cancer cell. This targeted release mechanism is crucial for maximizing the therapeutic window of the ADC. Furthermore, the DMEA (dimethylaminoethyl) group is part of the payload moiety, which becomes active upon release.

Linker ComponentFunctionCleavage/Release Mechanism
Valine-Citrulline (VC) Protease-cleavable dipeptideCleaved by lysosomal proteases (e.g., cathepsins) inside the target cell.
p-Aminobenzyl (PAB) Spacer Self-immolative unitSpontaneously releases the drug following VC cleavage.
Duocarmycin DM Cytotoxic PayloadAlkylates DNA, leading to cell death.

Overcoming Chemoresistance Mechanisms through Targeted Delivery

A significant challenge in cancer therapy is the development of chemoresistance, where cancer cells become unresponsive to conventional chemotherapy drugs. Duocarmycin-based ADCs, utilizing linkers like G3-VC-PAB-DMEA, offer a promising strategy to overcome such resistance.

Duocarmycins are a class of DNA alkylating agents that are potent against a wide range of cancer cell lines, including those that are multi-drug resistant. fujifilm.com Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, can be effective even in cells that have developed resistance to other classes of chemotherapeutic agents. fujifilm.com

By delivering Duocarmycin DM directly to the tumor cells, the ADC can bypass common resistance mechanisms such as drug efflux pumps, which actively pump conventional chemotherapy drugs out of the cancer cell. This targeted approach ensures that a lethal concentration of the payload is achieved inside the resistant cancer cells.

Furthermore, the use of a cleavable linker like VC-PAB can lead to a "bystander effect." Once the payload is released within the target antigen-positive cell, its membrane-permeable nature can allow it to diffuse into adjacent antigen-negative cancer cells, killing them as well. This is particularly important in heterogeneous tumors where not all cells express the target antigen.

Bypass of Efflux Pumps and DNA Repair Pathways in Cancer Cells

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of structurally and mechanistically diverse anticancer drugs. Two of the most well-characterized mechanisms of MDR are the increased expression of drug efflux pumps and the enhancement of DNA repair pathways. The design of this compound incorporates features to potentially circumvent these resistance mechanisms.

The payload of this conjugate, Duocarmycin DM, belongs to a class of exceptionally potent DNA alkylating agents. Duocarmycins are known to be poor substrates for P-glycoprotein (P-gp), a prominent efflux pump that actively transports a wide variety of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and cytotoxic effect. mdpi.com The ability of duocarmycin analogues to evade this efflux mechanism allows them to accumulate within resistant cancer cells and exert their DNA-damaging effects. mdpi.comcreative-diagnostics.com

Furthermore, the mechanism of action of duocarmycins involves binding to the minor groove of DNA and causing irreversible alkylation of adenine (B156593) at the N3 position. researchgate.netnih.gov This leads to a distortion of the DNA architecture, which can impede critical cellular processes like replication and transcription. researchgate.net While cancer cells possess DNA repair pathways to counteract such damage, the adducts formed by duocarmycins can be particularly challenging for these repair systems. In cancer cells with pre-existing defects in their DNA damage response (DDR) pathways, the damage inflicted by duocarmycin can be lethal, highlighting a potential vulnerability that can be exploited by ADCs carrying this payload. mdpi.com The targeted delivery of Duocarmycin DM via an ADC ensures that this potent payload is concentrated at the tumor site, where it can be particularly effective against cancer cells with compromised DNA repair capabilities. aacrjournals.org

The linker system, comprising a valine-citrulline (VC) dipeptide and a p-aminobenzylcarbamate (PAB) spacer, is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. aacrjournals.orgnih.gov This targeted release mechanism ensures that the highly potent Duocarmycin DM is unleashed predominantly within the cancer cells, further contributing to its therapeutic index. researchgate.net

Efficacy against Drug-Resistant Cell Lines

The inherent properties of duocarmycin-based payloads suggest their potential for significant efficacy against cancer cell lines that have developed resistance to other chemotherapeutic agents. Research on duocarmycin analogues and ADCs incorporating them has demonstrated potent cytotoxic activity across a range of cancer cell types, including those exhibiting multidrug resistance. mdpi.comcreative-diagnostics.com

For instance, duocarmycin-based ADCs have shown the ability to overcome resistance to other ADC therapies. A notable example is SYD985 (trastuzumab duocarmazine), a HER2-targeting ADC that utilizes a duocarmycin-based payload. Studies have shown that SYD985 is effective against models of resistance to trastuzumab-emtansine (T-DM1), another HER2-targeting ADC. proteogenix.sciencemedchemexpress.com The mechanisms of resistance to T-DM1 can include the upregulation of drug efflux pumps, and the efficacy of SYD985 in these models underscores the potential of duocarmycin-based payloads to bypass such resistance. proteogenix.sciencemedchemexpress.com

The high potency of duocarmycin analogues is a key factor in their effectiveness against resistant cells. The ability to induce cell death at picomolar concentrations means that even a small amount of the payload released within the target cell can be sufficient to trigger apoptosis. This is particularly advantageous in the context of ADCs, where the number of drug molecules delivered per antibody is limited.

While specific in-vitro cytotoxicity data for this compound is not extensively published in publicly available literature, the general efficacy of duocarmycin payloads against various cancer cell lines is well-documented. The following table provides an overview of the cytotoxic activity of a related duocarmycin analogue, Duocarmycin SA, against different cancer cell lines.

Cell LineCancer TypeIC50 (pM)Reference
U-138 MGGlioblastoma400 aacrjournals.org
HeLa S3Cervical Carcinoma0.69
Molm-14Acute Myeloid LeukemiaData not available in pM, but effective in picomolar range mdpi.com
HL-60Acute Promyelocytic LeukemiaData not available in pM, but effective in picomolar range mdpi.com

This table presents data for Duocarmycin SA, a related duocarmycin analogue, to illustrate the general potency of this class of compounds. IC50 values can vary based on the specific cell line and experimental conditions.

The data indicates the exceptional potency of duocarmycin compounds against a variety of cancer cell types. The targeted delivery of such a potent payload, as facilitated by the G3-VC-PAB-DMEA linker system, represents a promising strategy for treating cancers that have become resistant to conventional therapies.

Preclinical Efficacy and Biological Activities in Controlled Research Models

In Vitro Cytotoxicity and Antiproliferative Effects

The duocarmycin family of natural products are potent antitumor agents. Their mechanism of action involves binding to the minor groove of DNA and subsequently causing irreversible alkylation of the adenine-N3 position. This disruption of the DNA architecture leads to cell death and is effective in both dividing and non-dividing cells.

Potency Assessments Across Diverse Cancer Cell Lines

While specific IC50 values for G3-VC-PAB-DMEA-Duocarmycin DM across a wide range of cancer cell lines are not extensively documented in dedicated public studies, research on closely related duocarmycin-based ADCs demonstrates potent cytotoxic activity. For instance, ADCs utilizing duocarmycin payloads have shown sub-nanomolar IC50 values in various cancer cell lines. The potency is largely dependent on the expression of the target antigen for the ADC. However, the inherent cytotoxicity of the duocarmycin payload itself is significant.

A study on the related compound, seco-duocarmycin SA (seco-DSA), in glioblastoma multiforme (GBM) cell lines, provides insight into the potential potency of duocarmycin analogues. The IC50 values for seco-DSA were determined to be in the sub-nanomolar range, highlighting the profound antiproliferative capacity of this class of compounds. researchgate.netnih.gov

Interactive Data Table: In Vitro Cytotoxicity of a Related Duocarmycin Analogue (seco-DSA) in Glioblastoma Cell Lines

Cell LineAssayIC50 (nM)
T98GCell Proliferation0.28
LN18Cell Proliferation0.12
T98GMTT Assay0.24
LN18MTT Assay0.21

This data is for the related compound seco-duocarmycin SA and is presented to illustrate the typical potency of duocarmycin analogues. nih.gov

Dose-Dependent Inhibition of Cellular Proliferation

The antiproliferative effects of duocarmycin-based compounds are consistently shown to be dose-dependent. As the concentration of the duocarmycin payload increases, there is a corresponding decrease in cancer cell proliferation. Studies on various duocarmycin-based ADCs have demonstrated specific and dose-dependent cytotoxicity towards antigen-positive tumor cell lines. macrogenics.comaacrjournals.org For example, the ADC MGC018, which incorporates a duocarmycin payload, displayed cytotoxicity toward B7-H3-positive tumor cell lines with IC50 values in the sub-nanomolar range. macrogenics.comaacrjournals.orgnih.gov This indicates a clear relationship between the concentration of the delivered cytotoxic agent and the inhibition of cell growth.

Analysis of Cell Viability and Clonogenic Survival

Treatment with duocarmycin analogues leads to a significant reduction in cell viability and the ability of cancer cells to form colonies. In a study on glioblastoma cells, treatment with seco-DSA led to a time-dependent decrease in cell viability, with substantial reductions observed within a few hours. researchgate.net Colony formation assays, which measure the ability of a single cell to grow into a colony, have also shown that duocarmycin compounds are highly effective at preventing clonogenic survival, with low IC50 values. researchgate.net

Investigations of Cellular Phenotypes and Pathway Modulation

The potent cytotoxic effects of duocarmycins are a result of their ability to induce significant cellular changes, primarily through the activation of DNA damage response pathways, cell cycle arrest, and apoptosis.

Immunofluorescence and Flow Cytometry for Apoptosis Markers

Duocarmycin-induced DNA damage is a strong trigger for apoptosis. Flow cytometry analysis using markers like Annexin-V and propidium (B1200493) iodide (PI) has been used to quantify apoptotic cell death in response to duocarmycin derivatives. Studies on the related duocarmycin SA (DSA) have shown that treatment of acute myeloid leukemia (AML) cell lines resulted in a concentration-dependent increase in apoptosis. mdpi.com Specifically, concentrations above 100 pM led to over 50% of Molm-14 cells undergoing apoptosis. mdpi.com This demonstrates a specific induction of apoptotic pathways rather than necrotic cell death. mdpi.com

RNA Sequencing and Proteomic Analysis of Gene and Protein Expression Changes

To understand the broader cellular response to duocarmycin-induced DNA damage, transcriptomic and proteomic analyses are valuable tools. RNA sequencing of AML cells treated with DSA revealed differentially expressed genes involved in DNA damage response and cell cycle regulation. mdpi.com

More specifically, proteomic analysis of glioblastoma cells treated with seco-DSA identified the dysregulation of proteins involved in senescence, apoptosis, and DNA repair. researchgate.netnih.gov This suggests that the cytotoxicity is mediated by a multifaceted disruption of critical cellular processes.

Interactive Data Table: Selected Differentially Expressed Proteins in LN18 Glioblastoma Cells Treated with seco-DSA

ProteinFunction/PathwayRegulation
CDK1Cell CycleDysregulated
Cyclin B1Cell CycleDysregulated
p53Apoptosis, DNA RepairDysregulated
BAXApoptosisDysregulated
Ku70/Ku80DNA RepairDysregulated

This table represents a summary of findings from proteomic analysis of a related duocarmycin analogue, seco-DSA, in LN18 cells. nih.gov The data indicates that the compound induces cell cycle arrest and activates DNA damage and apoptotic pathways.

In Vivo Antitumor Efficacy in Murine Models

The in vivo antitumor efficacy of duocarmycin-based ADCs, particularly those employing a valine-citrulline (VC) cleavable linker similar or identical to the G3-VC-PAB structure, has been extensively evaluated in various murine models, consistently demonstrating potent, dose-dependent activity.

Efficacy in Xenograft Models of Solid Tumors

ADCs incorporating duocarmycin payloads with VC linkers have shown remarkable efficacy in xenograft models across a wide spectrum of solid tumors. These models involve the implantation of human cancer cell lines or patient-derived tumors into immunodeficient mice.

For instance, the duocarmycin-based ADC MGC018 , which utilizes a valine-citrulline-seco-duocarmycin hydroxybenzamide azaindole (vc-seco-DUBA) payload, has shown potent, dose-dependent antitumor activity in xenograft models of breast, ovarian, lung, and melanoma cancers macrogenics.com. Similarly, SYD985 (trastuzumab duocarmazine), another ADC featuring a vc-seco-DUBA payload, has demonstrated significant antitumor effects in HER2-positive breast cancer patient-derived xenograft (PDX) models, including those with low HER2 expression where other therapies like T-DM1 are less effective researchgate.netnih.govmdpi.com. In uterine serous carcinoma (USC) xenografts, SYD985 was found to be significantly more potent than T-DM1, especially in tumors with moderate to low HER2 expression creative-diagnostics.com.

Another duocarmycin ADC, promiximab-DUBA , targeting CD56, proved highly efficacious in small cell lung cancer (SCLC) xenograft models, including NCI-H526 and NCI-H69 acs.org. Furthermore, studies on anti-PSMA (prostate-specific membrane antigen) ADCs using a Val-Cit-PABC linker with duocarmycin have been conducted in mice with PSMA-positive xenografts, establishing tumor uptake and providing a basis for therapeutic evaluation snmjournals.org.

The table below summarizes the efficacy of duocarmycin-based ADCs with VC linkers in various solid tumor xenograft models.

ADC PlatformTargetCancer ModelKey Efficacy FindingsReference(s)
MGC018B7-H3Triple-Negative Breast Cancer (MDA-MB-468)98% reduction in tumor volume; 4/5 complete regressions. macrogenics.com
MGC018Ovarian Cancer (PA-1)89-91% reduction in tumor volume; up to 3/6 complete regressions. macrogenics.com
MGC018Melanoma (A375.S2)99% reduction in tumor volume; 6/7 complete regressions. macrogenics.com
MGC018Lung Cancer (Calu-6)72-91% reduction in tumor volume. macrogenics.com
SYD985HER2Breast Cancer (BT-474)Dose-dependent tumor growth reduction; durable remissions. mdpi.comaacrjournals.org
SYD985HER2HER2-positive Breast Cancer (PDX models)Dose-dependent tumor growth reduction, including in HER2-low models. researchgate.netresearchgate.net
SYD985HER2Uterine Serous Carcinoma (USC)High efficacy in USC xenografts with 3+, 2+, and 1+ HER2 expression. creative-diagnostics.com
Promiximab-DUBACD56Small Cell Lung Cancer (NCI-H526)Sustained tumor regression; no recurrence observed up to 65 days post-treatment. acs.orgacs.org

Inhibition of Tumor Growth and Induction of Tumor Regression

A hallmark of the preclinical activity of ADCs with this compound and similar payloads is their ability to not only inhibit tumor proliferation but also to induce profound and sustained tumor regression, often leading to complete responses (CRs) where the tumor is no longer detectable.

In the MDA-MB-468 triple-negative breast cancer model, a single dose of MGC018 led to a rapid decrease in tumor volume, with some treatment arms showing a 98% reduction in tumor volume and achieving CRs in 80% of the animals macrogenics.com. Repeat-dose administration of MGC018 in the same model resulted in CRs in all treated animals at a 1 mg/kg dose level macrogenics.com. Similarly, in an NCI-H526 SCLC xenograft model, treatment with promiximab-DUBA resulted in sustained tumor regression, with most animals remaining tumor-free for over two months acs.org.

The efficacy of these ADCs is dose-dependent. For example, in a BT-474 breast cancer xenograft model, SYD985 demonstrated a clear dose-response relationship, with higher doses leading to more significant and durable tumor remissions aacrjournals.org. Even at low doses, these ADCs often show superior activity compared to standard-of-care antibodies or other ADCs. For instance, 1 mg/kg of SYD985 showed antitumor activity comparable to 5 mg/kg of trastuzumab mdpi.com.

Assessment in Syngeneic or Genetically Engineered Mouse Models

While most early preclinical assessments are conducted in xenograft models, testing in syngeneic models (where tumors from the same mouse strain are implanted into immunocompetent mice) is crucial for evaluating the interaction between the therapeutic and the immune system.

Studies with the duocarmycin-based ADC, MGC018, have been conducted in syngeneic mouse models engineered to express the human B7-H3 target macrogenics.comaacrjournals.org. In these models, MGC018 demonstrated specific, dose-dependent in vivo antitumor activity aacrjournals.org. Importantly, these studies revealed that the antitumor activity is mediated, in part, by the immune system. Depletion of CD8+ T cells led to a reduction in the antitumor response, indicating their contribution to the therapeutic effect aacrjournals.org. This suggests that the duocarmycin payload, by inducing immunogenic cell death (ICD), can stimulate an immune response against the tumor macrogenics.comaacrjournals.org. Furthermore, treatment with MGC018 led to the induction of immunological memory, as mice that had complete tumor regression were able to reject a subsequent tumor rechallenge aacrjournals.org. There is currently a lack of published data on the assessment of this compound or its direct analogs in genetically engineered mouse models (GEMMs).

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of duocarmycin-based ADCs have been characterized in animal models to understand their absorption, distribution, metabolism, and excretion, and to relate drug exposure to the biological response.

Systemic Exposure and Distribution in Animal Models

Pharmacokinetic studies of duocarmycin-based ADCs like MGC018 and SYD985 have revealed important species-specific differences in stability and exposure. In rodents, such as mice and rats, these ADCs exhibit relatively poor stability in plasma, which is attributed to the activity of a specific mouse carboxylesterase (CES1c) that can cleave the linker researchgate.netacs.orgresearchgate.net. This leads to rapid clearance of the intact ADC from circulation in mice macrogenics.commacrogenics.com.

In contrast, these ADCs are significantly more stable in the plasma of non-human primates (cynomolgus monkeys) and humans, where the corresponding carboxylesterase activity is absent researchgate.netresearchgate.net. For example, after administration in cynomolgus monkeys, MGC018 and SYD983 (the precursor to SYD985) demonstrated high stability and exposure, with a long half-life for the total and conjugated antibody macrogenics.comresearchgate.net. This species difference is critical for toxicology assessments and for predicting the human pharmacokinetic profile, suggesting that rodent models may underestimate the potential exposure and efficacy in humans creative-diagnostics.com.

The table below summarizes key pharmacokinetic parameters for duocarmycin-based ADCs in different species.

ADCSpeciesKey Pharmacokinetic FindingsReference(s)
MGC018CD-1 Nude MouseRapid clearance, low exposure (AUCinf: 190 hrµg/mL at 5 mg/kg). macrogenics.commacrogenics.com
MGC018Cynomolgus MonkeyFavorable PK profile, high exposure (AUCinf: 15,075 hrµg/mL at 10 mg/kg). macrogenics.commacrogenics.com
SYD983/SYD985Balb/c MousePoor stability due to mouse-specific carboxylesterase. researchgate.netresearchgate.net
SYD983/SYD985Cynomolgus MonkeyHigh stability in blood, excellent exposure, long half-life. aacrjournals.orgresearchgate.net

Correlation of Drug Exposure with Pharmacodynamic Markers

The primary mechanism of action of duocarmycin is DNA alkylation, which leads to DNA damage and subsequent cell death creative-diagnostics.comnih.gov. A key and quantifiable pharmacodynamic marker for this activity is the phosphorylation of the histone variant H2A.X on serine 139, which forms γ-H2AX mdpi.com. The formation of γ-H2AX foci at sites of DNA double-strand breaks is a sensitive indicator of DNA damage mdpi.com.

Preclinical studies have demonstrated a direct correlation between treatment with duocarmycin analogs and the induction of γ-H2AX. For example, treatment of acute myeloid leukemia (AML) cells with picomolar concentrations of the duocarmycin analog DSA resulted in a significant increase in the formation of γ-H2AX foci nih.gov. This DNA damage subsequently leads to cell cycle arrest, typically in the G2/M phase, and apoptosis nih.gov. Western blot analysis has also been used to show a dose-dependent increase in γ-H2AX levels in cells treated with duocarmycin bioprecursors, confirming DNA damage acs.org.

In the context of an ADC, the level of γ-H2AX induction in tumor tissue following treatment can be correlated with the ADC exposure (i.e., the concentration and duration of the ADC at the tumor site). This allows for an assessment of the biologically active dose and can help in establishing a therapeutic window. The induction of DNA damage response pathways, including the phosphorylation of checkpoint kinases like CHK1, has also been explored as a pharmacodynamic marker for duocarmycin-based therapies tu-darmstadt.de. These markers confirm that the ADC is reaching its target, releasing its payload, and engaging the intended cytotoxic mechanism.

Comparative Analysis and Structure Activity Relationship Sar Studies

Benchmarking Against Alternative ADC Payloads (e.g., Auristatins, Maytansinoids)

Distinct Mechanisms of Action and Their Therapeutic Implications

The therapeutic strategy of G3-VC-PAB-DMEA-Duocarmycin DM is predicated on a series of well-orchestrated molecular events, from systemic circulation to intracellular drug release and target engagement.

The foundational element of this conjugate is the third-generation (G3) polyamidoamine (PAMAM) dendrimer . Dendrimers are highly branched, monodisperse macromolecules with a well-defined size and a high density of surface functional groups. nih.govsaapjournals.org In this conjugate, the G3 dendrimer serves as a nanocarrier, offering several advantages. Its size is comparable to that of proteins like insulin (B600854) and hemoglobin, allowing for favorable pharmacokinetic properties. nih.gov The multivalent surface of the dendrimer can be functionalized to enhance solubility and potentially for the attachment of targeting ligands, although in this specific construct, its primary role appears to be that of a carrier for the cytotoxic payload. nih.govmdpi.com The use of a dendrimer can improve the bioavailability and tumor accumulation of the conjugated drug through the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecules preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.com

The payload, Duocarmycin DM , is a synthetic analogue of the natural product duocarmycin, an exceptionally potent cytotoxin. medchemexpress.commedchemexpress.com Duocarmycins are a class of DNA minor groove binding agents that exert their anticancer activity through a sequence-selective alkylation of DNA. medchemexpress.comnih.gov Their characteristic curved indole (B1671886) structure allows them to fit snugly into the minor groove of DNA, with a preference for AT-rich sequences. medchemexpress.commdpi.com Once positioned, the spirocyclopropylcyclohexadienone electrophile of Duocarmycin DM alkylates the N3 position of adenine (B156593). medchemexpress.comcreative-diagnostics.com This covalent modification of DNA disrupts its architecture, leading to the inhibition of essential cellular processes like replication and transcription, ultimately triggering cell death. nih.govresearchgate.net The extreme potency of duocarmycins, with cytotoxic effects observed at picomolar concentrations, makes them attractive payloads for targeted delivery systems. medchemexpress.commedchemexpress.com

The selective release of Duocarmycin DM at the tumor site is orchestrated by the valine-citrulline-p-aminobenzyl (VC-PAB) linker . This linker is a dipeptide-based system designed to be stable in the systemic circulation but susceptible to cleavage by specific enzymes within the tumor microenvironment or inside cancer cells. medchemexpress.com The valine-citrulline motif is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in various cancer types. nih.gov Upon internalization of the conjugate into a cancer cell via endocytosis, it is trafficked to the lysosome. The acidic environment and the presence of cathepsin B lead to the enzymatic cleavage of the linker between citrulline and the PAB spacer. acs.org This initial cleavage triggers a self-immolative cascade of the PAB spacer, ultimately liberating the active Duocarmycin DM payload inside the target cell. genemedi.net This targeted release mechanism is crucial for minimizing off-target toxicity and widening the therapeutic window of the highly potent payload.

The therapeutic implication of this multi-component design is a highly selective and potent anticancer agent. The G3 dendrimer facilitates tumor accumulation, the VC-PAB linker ensures that the cytotoxic payload is released predominantly within cancer cells, and the Duocarmycin DM payload effectively induces cell death. This sophisticated mechanism aims to overcome the limitations of traditional chemotherapy by maximizing on-target efficacy while minimizing systemic side effects.

Preclinical Efficacy Comparisons in Relevant Disease Models

Duocarmycin DM has shown potent in vitro cytotoxicity against various human cancer cell lines. For instance, it has exhibited IC50 values (the concentration required to inhibit the growth of 50% of cells) in the picomolar range, highlighting its exceptional potency. medchemexpress.com

Cell LineCancer TypeIC50 (pM)
HT-29Colon Cancer22
CL1-5Lung Cancer13.8
CaskiCervical Cancer3.87
EJBladder Cancer15.4
LS174TColon Cancer7.31

This table presents the in vitro cytotoxicity of Duocarmycin DM in various human cancer cell lines, demonstrating its potent anticancer activity at picomolar concentrations. medchemexpress.com

The structure-activity relationship (SAR) studies of duocarmycins have been extensive, revealing key molecular features that govern their biological activity. nih.govnih.gov The DNA binding subunit and the alkylating subunit are the two principal components whose modifications have been systematically explored. researchgate.netnih.gov The nature of the heterocyclic system in the DNA binding portion influences the DNA binding affinity and sequence selectivity. nih.gov Similarly, modifications to the alkylating cyclopropane (B1198618) ring can modulate the reactivity and, consequently, the cytotoxicity of the molecule. nih.gov These SAR studies have been instrumental in the design of synthetic analogs like Duocarmycin DM with improved properties for therapeutic applications. nih.gov

Preclinical studies of duocarmycin-based ADCs have shown promising results. For example, an ADC comprising an anti-Tenascin C (TNC) antibody linked to duocarmycin SA (a related duocarmycin analog) via a cleavable linker demonstrated potent antitumor activity in preclinical models. creative-biolabs.com The targeted delivery of the duocarmycin payload to TNC-expressing tumors resulted in significant tumor growth inhibition.

The incorporation of a dendrimer as the delivery vehicle is expected to further enhance the therapeutic efficacy. Dendrimer-based drug delivery systems have been shown to improve the pharmacokinetics and tumor accumulation of various anticancer drugs. mdpi.commdpi.com For instance, dendrimer-conjugated paclitaxel (B517696) has demonstrated enhanced permeability and transport across cellular barriers in preclinical models. mdpi.com It is therefore plausible that the this compound conjugate would exhibit superior preclinical efficacy compared to non-targeted duocarmycin or even simple duocarmycin-linker constructs due to the added benefit of the dendrimer's passive targeting capabilities.

The table below provides a hypothetical comparative framework for the preclinical efficacy of different duocarmycin-based constructs, illustrating the expected advantages of the dendrimer-based system.

CompoundDelivery SystemTargetingExpected In Vivo Efficacy
Duocarmycin DM-Non-targetedHigh toxicity, limited therapeutic window
VC-PAB-DMEA-Duocarmycin DMLinker-PayloadPassive (cleavage at tumor site)Improved tolerability, moderate efficacy
Antibody-VC-PAB-Duocarmycin DMAntibody-Drug ConjugateActive (antigen-mediated)High efficacy in antigen-positive tumors
This compound Dendrimer-Drug Conjugate Passive (EPR effect) Potentially high efficacy with broad applicability, improved pharmacokinetics

This table presents a conceptual comparison of the expected in vivo efficacy of different duocarmycin-based therapeutic strategies. The G3-dendrimer conjugate is anticipated to leverage the EPR effect for enhanced tumor accumulation and efficacy.

Advanced Research Directions and Future Perspectives for G3 Vc Pab Dmea Duocarmycin Dm

Exploration of Novel Bioconjugation Strategies

Site-Specific Conjugation Technologies

Conventional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can lead to inconsistent efficacy and potential toxicity. google.comnih.gov Site-specific conjugation technologies aim to overcome this by attaching the drug-linker to a precise location on the antibody, ensuring a uniform DAR. google.comnih.govnih.gov

Several innovative approaches are being explored:

Engineered Cysteines: This technique involves introducing cysteine residues at specific sites on the antibody that are not involved in disulfide bonds. rsc.org These engineered thiols provide a reactive handle for the site-specific attachment of linker-payloads, resulting in homogenous ADCs with a defined DAR, often of 2 or 4. nih.govrsc.org For duocarmycin-based ADCs, engineering a cysteine at heavy chain position 41 (Kabat numbering) has been shown to produce ADCs with reduced hydrophobicity and improved clearance properties. epo.org

Enzymatic Ligation: Enzymes such as formylglycine-generating enzyme (FGE) and transglutaminases can be used to modify specific amino acid sequences on the antibody, creating a unique site for drug conjugation. tandfonline.comnih.gov FGE, for instance, recognizes a specific sequence and oxidizes a cysteine residue to formylglycine, which contains an aldehyde group that can be targeted for ligation. nih.gov

Glycan Remodeling: The glycan structures on the antibody's Fc region can be enzymatically modified to allow for the attachment of the drug-linker. tandfonline.com This strategy preserves the integrity of the antibody's protein structure and can produce homogenous ADCs. nih.gov

Table 1: Comparison of Site-Specific Conjugation Technologies

TechnologyDescriptionAdvantages
Engineered CysteinesIntroduction of cysteine residues at specific antibody sites for conjugation. rsc.orgProduces homogenous ADCs with defined DARs (typically 2 or 4); can improve pharmacokinetic properties. nih.govrsc.orgepo.org
Enzymatic LigationUse of enzymes (e.g., FGE, transglutaminases) to create specific conjugation sites. tandfonline.comnih.govHigh specificity; can be applied to native antibodies without extensive engineering. tandfonline.com
Glycan RemodelingEnzymatic modification of Fc glycan structures for linker attachment. tandfonline.comnih.govPreserves antibody protein structure; results in homogenous conjugates. nih.gov

Linker Modifications for Enhanced Control and Stability

The linker connecting the duocarmycin payload to the antibody plays a crucial role in the ADC's stability in circulation and the efficient release of the drug at the tumor site. uea.ac.uk The G3-VC-PAB-DMEA linker is a cleavable linker system designed to be stable in the bloodstream but susceptible to cleavage by lysosomal enzymes like cathepsin B, which are abundant in tumor cells. researchgate.net

Future research in linker technology for duocarmycin-based ADCs focuses on:

Optimizing Cleavage Kinetics: Fine-tuning the linker's susceptibility to enzymatic cleavage can ensure that the payload is released efficiently within the target cell while minimizing premature release in circulation. creative-diagnostics.com

Improving Solubility and Stability: The hydrophobic nature of duocarmycins can lead to aggregation and poor solubility of the ADC. acs.org Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker can mitigate these issues. medchemexpress.com The ChetoSensar™ technology, a chito-oligosaccharide, has been shown to dramatically increase the solubility of ADCs with hydrophobic payloads like duocarmycin. sigmaaldrich.com

Integration into Multi-Drug Conjugate Platforms or Combination Therapies

To enhance therapeutic efficacy and combat the development of resistance, researchers are exploring the integration of G3-VC-PAB-DMEA-Duocarmycin DM into more complex treatment strategies.

Synergistic Effects with Other Therapeutic Modalities in Preclinical Settings

Combining duocarmycin-based ADCs with other anticancer agents has shown promising synergistic effects in preclinical studies. A key area of investigation is the combination with DNA damage response (DDR) inhibitors. tu-darmstadt.de

ATR Inhibitors: Duocarmycins induce DNA damage, and cancer cells rely on DDR pathways to survive this assault. mdpi.comnih.gov Inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a central player in the response to replication stress, have been shown to work synergistically with duocarmycin-based ADCs. tu-darmstadt.degoogle.com This combination enhances the cytotoxic effects of the ADC, leading to stronger anti-tumor responses in preclinical models. google.com

Rational Design of Co-Delivery Systems

The concept of delivering multiple therapeutic agents simultaneously is gaining traction. The rational design of co-delivery systems aims to ensure that different drugs reach the tumor in the optimal ratio and sequence. researchgate.net

Dual-Payload ADCs: This approach involves attaching two different cytotoxic payloads to a single antibody. tandfonline.comrsc.org For example, an ADC could carry both a DNA-damaging agent like duocarmycin and a microtubule inhibitor. This strategy has the potential to overcome resistance to a single payload type and achieve a more potent anti-tumor effect. mdpi.com

Antibody-Nanoparticle Conjugates (ANCs): Nanoparticles can be loaded with multiple drugs and then conjugated to an antibody for targeted delivery. frontiersin.org This platform offers flexibility in terms of payload combinations and release kinetics, potentially leading to improved pharmacokinetic profiles and enhanced tumor penetration. frontiersin.org

Mechanistic Studies of Resistance to Duocarmycin-Based ADCs

Despite the potency of duocarmycin-based ADCs, the development of resistance remains a significant clinical challenge. mdpi.com Understanding the underlying mechanisms of resistance is crucial for developing strategies to overcome it.

Potential mechanisms of resistance to duocarmycin-based ADCs include:

Altered Drug Efflux: Cancer cells can upregulate drug efflux pumps, such as P-glycoprotein, which can actively transport the released duocarmycin out of the cell before it can reach its DNA target. mdpi.com However, duocarmycin analogs are generally poor substrates for these pumps. creative-diagnostics.com

Changes in Intracellular Processing: Resistance can arise from alterations in the ADC's intracellular trafficking and processing. mdpi.com This could involve impaired internalization of the ADC-antigen complex, reduced trafficking to the lysosome, or decreased lysosomal function, all of which would lead to less efficient release of the cytotoxic payload. nih.gov

Enhanced DNA Repair: Since duocarmycins kill cells by damaging their DNA, cancer cells with enhanced DNA repair capabilities may be more resistant to their effects. mdpi.comnih.gov However, the DNA adducts formed by duocarmycins are often difficult for cells to repair. mdpi.com

Downregulation of the Target Antigen: A decrease in the expression of the target antigen on the surface of cancer cells can reduce the binding and internalization of the ADC, thereby limiting its effectiveness. mdpi.com

Future research will focus on identifying the specific molecular pathways involved in resistance to duocarmycin-based ADCs. This knowledge will be instrumental in designing next-generation ADCs and combination therapies that can circumvent these resistance mechanisms and improve long-term patient outcomes. mdpi.comnih.gov

Identification of Resistance Pathways in Cellular Models

The efficacy of ADCs, including those utilizing the this compound system, can be hampered by the development of resistance in cancer cells. Understanding the underlying molecular pathways is crucial for developing strategies to circumvent this challenge.

A significant advantage of duocarmycins is their ability to bypass common resistance mechanisms. Unlike many other chemotherapeutic agents, duocarmycins are generally not substrates for multidrug resistance (MDR) efflux pumps such as P-glycoprotein (P-gp). tandfonline.comcreative-diagnostics.com This intrinsic property allows them to remain effective in tumors that have developed resistance to other drugs through this pathway. creative-diagnostics.com

However, resistance to duocarmycin-based ADCs can still emerge through other mechanisms. Research has highlighted the role of DNA repair pathways in mediating resistance. Since duocarmycin DM exerts its cytotoxic effect by alkylating DNA, cancer cells can upregulate their DNA repair machinery to counteract the damage. affinanotech.com Studies on duocarmycin analogues have shown that the upregulation of genes involved in various DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), and Homologous Recombination (HR), can confer resistance. nih.gov For instance, in acute myeloid leukemia (AML) cell lines, differential expression of DNA repair genes was observed between sensitive and resistant cells, with resistant cells showing an upregulation of genes like RFC5, PCNA, and RAD51. nih.gov

Another identified resistance mechanism involves impaired lysosomal function . The this compound linker is designed to be cleaved by lysosomal proteases, such as cathepsins, upon internalization of the ADC into the target cell. medchemexpress.com If the lysosomal environment is altered, for example, through an increase in pH, the proteolytic activity required for payload release can be inhibited. acs.org This leads to the accumulation of the intact ADC within the lysosome, preventing the cytotoxic duocarmycin DM from reaching its nuclear target and thereby rendering the cell resistant. acs.orgacs.org

Furthermore, alterations in the target antigen can lead to resistance. A decrease in the expression of the specific antigen on the cancer cell surface that the ADC's antibody component targets can result in reduced internalization of the ADC. nih.govuea.ac.uk This effectively lowers the intracellular concentration of the cytotoxic payload, diminishing its therapeutic effect.

Potential Resistance Mechanism Description Relevant Cellular Pathways/Components
Upregulation of DNA RepairEnhanced repair of duocarmycin-induced DNA adducts.Base Excision Repair (BER), Nucleotide Excision Repair (NER), Mismatch Repair (MMR), Homologous Recombination (HR)
Impaired Lysosomal FunctionReduced cleavage of the VC linker and release of duocarmycin DM.Increased lysosomal pH, altered cathepsin activity
Altered Target AntigenDecreased expression or mutation of the cell surface antigen.Reduced ADC binding and internalization

Development of Strategies to Overcome Acquired Resistance

To counter the development of resistance to duocarmycin-based ADCs, researchers are exploring several innovative strategies.

One promising approach is the development of next-generation duocarmycin analogues and novel linker technologies . By modifying the structure of the duocarmycin payload, it may be possible to create variants that are even more potent or that form DNA adducts that are more difficult for cancer cells to repair. medchemexpress.com Similarly, optimizing the linker to enhance its cleavage efficiency or to be sensitive to alternative intracellular triggers could help overcome resistance due to impaired lysosomal function. pegsummiteurope.comsnmjournals.org For example, the development of the novel duocarmycin-like payload-linker NMS-P945 has shown promise in creating ADCs with improved properties. snmjournals.org

For resistance driven by target antigen loss, one conceptual approach is the development of bispecific ADCs . These ADCs can bind to two different antigens on the cancer cell surface, providing an alternative targeting mechanism if one antigen is downregulated.

Finally, ADCs with different payloads can be used sequentially. For instance, if a tumor develops resistance to a duocarmycin-based ADC, switching to an ADC with a different class of payload, such as a tubulin inhibitor, could be an effective strategy. nih.gov

Strategy to Overcome Resistance Description Potential Application
Next-Generation Payloads and LinkersDeveloping more potent duocarmycin analogues and optimized linkers.Overcoming resistance due to enhanced DNA repair and impaired payload release.
Combination TherapiesCo-administering duocarmycin ADCs with other agents like DDR inhibitors or radiotherapy.Re-sensitizing resistant cells and enhancing therapeutic efficacy.
Bispecific ADCsEngineering ADCs to target two different antigens simultaneously.Counteracting resistance due to target antigen downregulation.
Sequential ADC TherapyUsing ADCs with different payloads in subsequent lines of treatment.Circumventing payload-specific resistance mechanisms.

Potential Beyond Oncology: Applications in Other Targeted Drug Delivery Research

The principles of targeted delivery inherent in the this compound system have conceptual applications beyond cancer therapy, particularly in inflammatory conditions, infectious diseases, and diagnostics.

The targeted delivery of potent cytotoxic agents could be repurposed to eliminate specific cell populations driving non-cancerous diseases.

In inflammatory and autoimmune diseases , the goal would be to selectively deplete pathogenic immune cells. For instance, an ADC could be designed to target receptors that are highly expressed on overactive immune cells. There is conceptual and preclinical research exploring the use of ADCs to target macrophages in inflammatory models of sepsis and non-alcoholic steatohepatitis (NASH). pegsummiteurope.com Similarly, targeting the interleukin-6 receptor (IL-6R), which is implicated in autoimmune diseases like rheumatoid arthritis, with a duocarmycin-based ADC is a potential therapeutic strategy. creative-biolabs.com Another conceptual target is L-selectin (SELL), a cell adhesion molecule crucial for the migration of leukocytes to sites of inflammation. An anti-SELL duocarmycin ADC could potentially prevent this migration and dampen the inflammatory response. creative-biolabs.com Furthermore, the elimination of senescent cells, which contribute to chronic inflammation in age-related diseases, has been demonstrated with a duocarmycin ADC targeting β2-microglobulin. researchgate.net

In the context of infectious diseases , the concept involves targeting host cells that are infected with a pathogen or targeting the pathogen itself if it expresses unique surface antigens. A patent has described molecular constructs with targeting moieties for infectious diseases that could utilize duocarmycin as a payload. google.com This remains a largely conceptual area of research requiring the identification of suitable targets on infected cells or pathogens.

The targeting specificity of ADCs can be leveraged for diagnostic and imaging purposes by replacing or tagging the cytotoxic payload with an imaging agent.

For molecular imaging , the duocarmycin payload can be conjugated with a fluorescent dye. For example, cyanine-duocarmycin conjugates have been developed for near-infrared (NIR) fluorescence imaging. tandfonline.comnih.govacs.org This allows for the real-time visualization of the ADC's biodistribution and accumulation in target tissues, which can aid in surgical guidance and treatment monitoring. nih.gov

In diagnostic applications , the duocarmycin ADC can be radiolabeled for use in nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govsnmjournals.orgsnmjournals.orgresearchgate.net By labeling the antibody component with a radionuclide such as Indium-111 (¹¹¹In) or Zirconium-89 (⁸⁹Zr), the whole-body distribution of the ADC can be non-invasively quantified. nih.govsnmjournals.org This immuno-PET approach can be used to assess target antigen expression across all tumor sites, helping to select patients who are most likely to respond to the ADC therapy and to monitor the treatment response. nih.gov

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